molecular formula C11H14ClN B2966123 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 83249-11-0

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2966123
CAS No.: 83249-11-0
M. Wt: 195.69
InChI Key: HZYVHMHCFPJPKT-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique bicyclic structure. This compound is characterized by a bicyclo[1.1.1]pentane core with a phenyl group and an amine group attached, forming a hydrochloride salt. The bicyclo[1.1.1]pentane motif is known for its rigidity and stability, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can be achieved through a metal-free homolytic aromatic alkylation of benzene. This method involves the reaction of benzene with a suitable alkylating agent under specific conditions to form the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as chloroform and heating the reaction mixture to around 50°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents, and employing techniques such as continuous flow chemistry for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications on the compound .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in the substituents attached to the core.

    Phenyl-substituted amines: Compounds with a phenyl group and an amine group, but lacking the bicyclic structure.

Uniqueness

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a rigid bicyclic core and a phenyl group, which provides both stability and the potential for diverse chemical modifications. This makes it a valuable scaffold in drug design and other applications where structural rigidity and stability are crucial .

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYVHMHCFPJPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-11-0
Record name 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
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